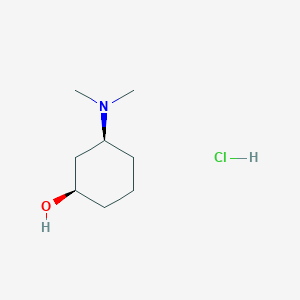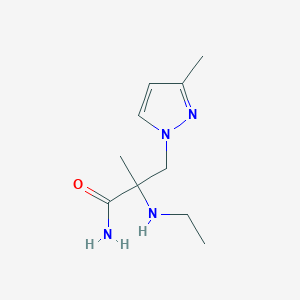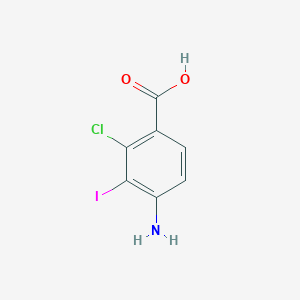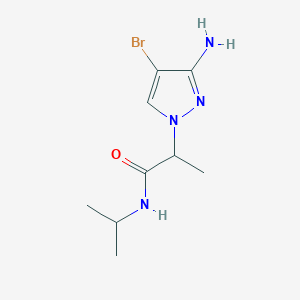
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with isopropylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in the quality and yield of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide: Similar structure but with a benzyl group instead of an isopropyl group.
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid: Contains a butanoic acid moiety instead of a propanamide group.
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid: Features a methyl group on the pyrazole ring and a propanoic acid group.
Uniqueness
The uniqueness of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H15BrN4O |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-5(2)12-9(15)6(3)14-4-7(10)8(11)13-14/h4-6H,1-3H3,(H2,11,13)(H,12,15) |
Clé InChI |
GQBXYVOLDYHJJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C(C)N1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



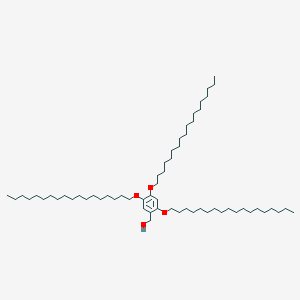
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)

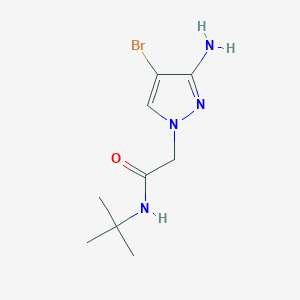


![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)

